![molecular formula C24H16N2O2S B14243581 4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole CAS No. 448296-98-8](/img/structure/B14243581.png)
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a benzothiadiazole core through ethynyl linkages. The benzothiadiazole core is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 4,7-dibromo-2,1,3-benzothiadiazole is reacted with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with ethynyl groups converted to ethylene or ethane.
Substitution: Substituted benzothiadiazole derivatives with various functional groups attached.
Wissenschaftliche Forschungsanwendungen
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazole
- 4,7-Bis[(4-methylphenyl)ethynyl]-2,1,3-benzothiadiazole
- 4,7-Bis[(4-chlorophenyl)ethynyl]-2,1,3-benzothiadiazole
Uniqueness
4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole stands out due to the presence of methoxy groups, which can enhance its solubility and electronic properties. These modifications can lead to improved performance in applications such as organic electronics and biological imaging compared to its analogs.
Eigenschaften
CAS-Nummer |
448296-98-8 |
|---|---|
Molekularformel |
C24H16N2O2S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4,7-bis[2-(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C24H16N2O2S/c1-27-21-13-5-17(6-14-21)3-9-19-11-12-20(24-23(19)25-29-26-24)10-4-18-7-15-22(28-2)16-8-18/h5-8,11-16H,1-2H3 |
InChI-Schlüssel |
RFPHVWLJQJRYSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
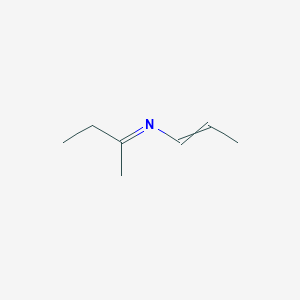
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
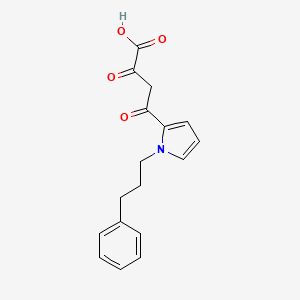
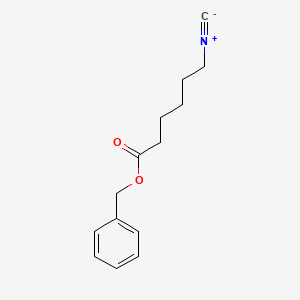

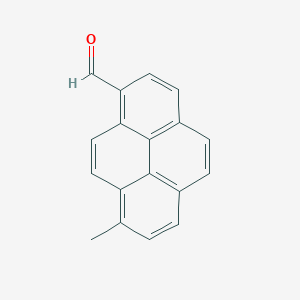


![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
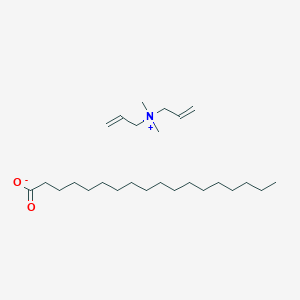
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)

![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
